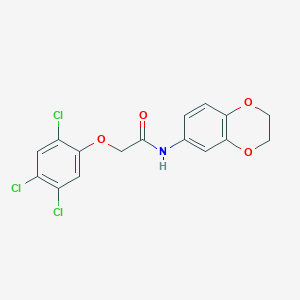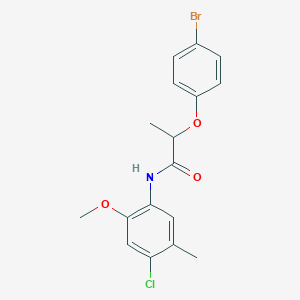![molecular formula C17H15Cl2N3O4 B4113278 2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4113278.png)
2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide
Übersicht
Beschreibung
2-chloro-N-[3-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as TAK-901, and it has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
TAK-901 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. TAK-901 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as paclitaxel and docetaxel.
Wirkmechanismus
TAK-901 works by inhibiting the activity of a protein called tubulin, which is involved in the formation of microtubules. Microtubules are essential for cell division, and their disruption can lead to cell death. TAK-901 binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and ultimately leads to cell death.
Biochemical and Physiological Effects:
TAK-901 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. TAK-901 has been shown to have minimal toxicity in normal cells, which is a desirable characteristic for a potential cancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-901 has several advantages for lab experiments. It is a potent inhibitor of tubulin, which makes it a valuable tool for studying microtubule dynamics. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy. However, TAK-901 has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer in vivo. It also has a short half-life, which limits its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the study of TAK-901. One potential direction is to develop more water-soluble analogs of TAK-901 that can be more easily administered in vivo. Another direction is to study the potential of TAK-901 in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration schedule for TAK-901 in vivo. Finally, the potential of TAK-901 in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, TAK-901 is a promising compound for cancer treatment. Its ability to inhibit tubulin and induce apoptosis in cancer cells makes it a valuable tool for studying microtubule dynamics and a potential candidate for combination therapy. While it has some limitations for lab experiments, there are several future directions for the study of TAK-901 that could lead to its development as a viable cancer drug.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-2-morpholin-4-ylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4/c18-13-2-1-3-15(16(13)21-6-8-26-9-7-21)20-17(23)12-5-4-11(22(24)25)10-14(12)19/h1-5,10H,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGWPTUYHBBJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=C2Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4113198.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4113223.png)

![2-(4-chloro-2-methyl-5-{[(2-phenylethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113232.png)
![1-[4-(1-adamantyl)-2-methoxybenzoyl]-1H-imidazole](/img/structure/B4113236.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4113246.png)
![2-(4-chlorophenoxy)-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4113253.png)
![2-(2,4-dichlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4113261.png)
![2-[(3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B4113265.png)
![N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4113273.png)
![1-[2-(4-bromophenoxy)propanoyl]pyrrolidine](/img/structure/B4113286.png)
![4-({[4-(trifluoromethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4113289.png)